molecular formula C20H25N3O3S2 B2825244 1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)piperidine-4-carboxamide CAS No. 930015-63-7

1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2825244
CAS No.: 930015-63-7
M. Wt: 419.56
InChI Key: HPTPIOZHSDUSHN-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammation. This compound is highly valuable for investigating the role of RIPK1-driven pathways in the pathogenesis of neurological and inflammatory diseases. Its primary research application lies in modeling and interrogating the mechanisms of amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS) , where RIPK1-mediated necroptosis is implicated in neuronal and glial cell death. By specifically inhibiting RIPK1 kinase activity, this molecule effectively blocks the downstream execution of necroptosis, providing a critical tool for dissecting cell death signaling cascades in vitro and in vivo . Its high brain penetration and favorable pharmacokinetic properties make it particularly suitable for preclinical studies aimed at understanding and potentially treating central nervous system disorders characterized by dysregulated cell death.

Properties

IUPAC Name

1-methylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-28(25,26)23-10-8-15(9-11-23)19(24)22-20-21-18(13-27-20)17-7-6-14-4-2-3-5-16(14)12-17/h6-7,12-13,15H,2-5,8-11H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTPIOZHSDUSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Piperidine ring : Contributes to the compound's basicity and potential interactions with biological targets.
  • Thiazole moiety : Known for its role in various pharmacological activities.
  • Tetrahydronaphthalene : Imparts hydrophobic characteristics that may influence membrane permeability.

The molecular formula is C17H22N2O2SC_{17}H_{22}N_2O_2S with a molecular weight of 318.44 g/mol.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : The thiazole ring is known to interact with various enzymes, potentially inhibiting their activity. This mechanism is crucial in the context of cancer therapies where enzyme inhibition can lead to reduced tumor growth.
  • Receptor Modulation : The piperidine component may facilitate binding to specific receptors in the central nervous system (CNS), which can influence neurotransmitter release and neuronal excitability.

Antitumor Activity

Research indicates that compounds containing thiazole and naphthalene moieties exhibit significant antitumor properties. For instance, a study demonstrated that similar thiazole derivatives showed cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 < 5 µg/mL) .

CompoundCell LineIC50 (µg/mL)
Thiazole derivative AA431 (skin cancer)1.61 ± 1.92
Thiazole derivative BJurkat (leukemia)1.98 ± 1.22

Anticonvulsant Activity

Thiazole derivatives have also been studied for their anticonvulsant properties. For example, a related compound displayed significant protection in animal models against seizure-inducing agents . The SAR analysis revealed that modifications in the phenyl ring enhance activity, suggesting that structural optimization could improve efficacy.

Case Studies

  • Study on Antitumor Effects : A recent investigation explored the effects of thiazole-containing compounds on tumor growth in vitro and in vivo. Results showed that compounds similar to our target exhibited substantial cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Anticonvulsant Efficacy : Another study evaluated the anticonvulsant potential of thiazole derivatives in rodent models. The results indicated that specific substitutions on the thiazole ring significantly enhanced protective effects against seizures induced by pentylenetetrazol (PTZ) .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific substituents on both the thiazole and naphthalene rings for enhancing biological activity:

  • Electron-donating groups : Such as methyl groups on the phenyl ring increase cytotoxicity.
  • Hydrophobic interactions : The tetrahydronaphthalene component enhances membrane permeability, facilitating better bioavailability.

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C19H24N2O2S
  • Molecular Weight : 344.47 g/mol
  • Key Functional Groups :
    • Methylsulfonyl group
    • Thiazole ring
    • Piperidine ring

The structural complexity of this compound allows for diverse interactions within biological systems, making it a subject of interest for pharmaceutical applications.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(methylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)piperidine-4-carboxamide exhibit significant anticancer properties. Specifically, research has shown that the thiazole moiety can enhance the compound's ability to inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have been documented to possess Wee1 kinase-inhibitory effects, which are crucial for cell cycle regulation in cancer cells .

Neurological Applications

The compound's potential neuroprotective effects have also been explored. It has been suggested that derivatives of this compound could be developed to target neurodegenerative diseases by modulating neurotransmitter systems or providing neuroprotection through antioxidant mechanisms. The unique structure may allow it to cross the blood-brain barrier effectively .

GPCR Modulation

G protein-coupled receptors (GPCRs) are pivotal in various physiological processes and are a major target for drug development. Recent advancements have proposed that compounds like This compound can be profiled for their agonist and antagonist activities on GPCRs. This profiling is essential for understanding their pharmacodynamics and therapeutic potential .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTarget MoleculeReference
Compound AAnticancerWee1 Kinase
Compound BNeuroprotectiveNeurotransmitters
Compound CGPCR ModulationVarious GPCRs

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of thiazole derivatives, it was found that a compound structurally related to This compound demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

Case Study 2: Neuroprotective Effects

Research focused on neuroprotective agents highlighted the potential of thiazole-containing compounds in mitigating oxidative stress-induced neuronal damage. A derivative of the target compound was tested on neuronal cell lines with promising results indicating reduced cell death and improved cell viability under stress conditions.

Comparison with Similar Compounds

(R)-1-(1-(Naphthalen-1-yl)Ethyl)-N-((Tetrahydro-2H-Pyran-4-yl)Methyl)Piperidine-4-Carboxamide (Compound 17)

  • Key Features : Naphthalen-1-yl group, tetrahydropyran substituent.
  • Metabolic Stability : Demonstrated moderate stability in human liver microsomes (HLM) with a half-life (t1/2) of ~30 minutes, attributed to the tetrahydropyran group’s resistance to oxidative metabolism .
  • Differentiator : The absence of a methylsulfonyl group may reduce target binding specificity compared to the query compound.

(S)-N-(1-((5-Hydroxy-5,6,7,8-Tetrahydronaphthalen-2-yl)Methyl)Piperidin-4-yl)-N-Phenylpropionamide (Compound 20)

  • Key Features : 5-Hydroxy-tetrahydronaphthalene, propionamide instead of carboxamide.
  • Activity : Designed for protease inhibition but showed reduced potency compared to carboxamide analogs due to altered hydrogen-bonding capacity .
  • Differentiator : The propionamide linker may decrease rigidity and binding affinity relative to the carboxamide group in the query compound.

Sulfonyl-Containing Analogues in COX-2 Inhibition

1-(4-Chlorobenzyl)-2-(4-(Methylsulfonyl)Phenyl)-1H-Indole (Compound 44)

  • Key Features : Methylsulfonylphenyl group, indole core.
  • Activity : Selective COX-2 inhibitor (IC50 = 0.12 μM) with in vivo anti-inflammatory efficacy comparable to celecoxib .
  • Differentiator : The indole scaffold confers distinct electronic properties vs. the thiazole-piperidine system, impacting binding pocket interactions.

(E)-3-(1H-Indol-3-yl)-1-(5,5,8,8-Tetramethyl-5,6,7,8-Tetrahydronaphthalen-2-yl)Prop-2-en-1-one

  • Key Features: Tetramethyl-tetrahydronaphthalene, enone linker.
  • Activity : Antitumor activity against breast cancer (MDA-MB-231) with GI50 = 1.8 μM .
  • Differentiator: The conjugated enone system may facilitate redox interactions absent in the query compound.

Heterocyclic Piperidine Derivatives in Protease Inhibition

N-Phenyl-4-(8-Phenyl-4,5-Dihydro-1,2-Benzoxazolo[4,5-d]Thiazol-2-yl)Piperidine-1-Carboxamide

  • Key Features : Benzoxazolo-thiazole fused system.

Comparative Data Table

Compound Name/ID Molecular Weight Key Substituents Biological Activity Metabolic Stability (HLM t1/2) Reference
Query Compound ~450 (estimated) Methylsulfonyl, tetrahydronaphthalene-thiazole Putative COX-2/protease inhibitor Pending
Compound 17 381.2 Naphthalen-1-yl, tetrahydropyran Undisclosed ~30 minutes
Compound 44 382.8 Methylsulfonylphenyl, indole COX-2 IC50 = 0.12 μM ~45 minutes
N-Phenyl-4-(8-phenyl-...)piperidine-1-carboxamide 457.5 Benzoxazolo-thiazole D1 protease inhibitor Not tested

Key Findings and Implications

  • Structural Impact on Activity : The methylsulfonyl group in the query compound and analogs (e.g., Compound 44) correlates with enhanced target selectivity and metabolic stability .
  • Scaffold Flexibility : Piperidine-carboxamide derivatives tolerate diverse substituents (e.g., tetrahydronaphthalene, indole), but the thiazole-piperidine system in the query compound offers a balance of rigidity and lipophilicity for membrane penetration.
  • Metabolic Considerations : Microsomal data from analogs suggest that bulky substituents (e.g., benzoxazolo-thiazole) may reduce metabolic clearance, but this requires experimental validation for the query compound .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Thiazole core formation : Oxidative coupling of thiosemicarbazides with ketones or aldehydes (e.g., Hantzsch thiazole synthesis) .
  • Piperidine-4-carboxamide coupling : Amide bond formation using activated carboxylic acids (e.g., EDC/HOBt) with 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-amine .
  • Sulfonylation : Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methylsulfonyl group .

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility and reaction efficiency .
  • Temperature control : Low temperatures (0–5°C) during sulfonylation reduce side reactions .
  • Catalyst use : Palladium catalysts for coupling steps enhance regioselectivity .

Q. Table 1: Representative Yields and Purity from Analogous Syntheses

Compound TypeYield RangePurity (HPLC)Key ConditionsReference
Thiazole-carboxamide analogs6–39%98–99%DMF, room temperature
Sulfonylated piperidines24–40%>95%DCM, 0–5°C, triethylamine

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Key signals include aromatic protons from the tetrahydronaphthalene (δ 6.8–7.2 ppm) and thiazole (δ 7.5–8.0 ppm), aliphatic protons from piperidine (δ 2.5–3.5 ppm), and methylsulfonyl (δ 3.1 ppm) .
    • 13C NMR : Confirm carbonyl (δ 165–170 ppm) and sulfonyl (δ 40–45 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .
  • HPLC : Purity >95% with retention time consistency across batches (e.g., C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Systematic substituent variation :
    • Modify the tetrahydronaphthalene moiety (e.g., halogenation at position 6) to assess impact on lipophilicity and target binding .
    • Replace methylsulfonyl with alternative sulfonyl groups (e.g., 4-chlorophenylsulfonyl) to evaluate steric/electronic effects .
  • Computational modeling :
    • Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains) .
    • Perform QSAR studies to correlate substituent properties (e.g., logP, polar surface area) with activity .
  • Biological assays :
    • Test analogs in enzyme inhibition assays (e.g., IC50 determination) and compare with parent compound .

Q. Table 2: Example SAR Data from Analogous Compounds

Modification SiteBiological Activity Change (vs. Parent)Reference
Thiazole → Oxazole substitution10-fold decrease in antimicrobial activity
Piperidine N-sulfonyl → N-acetylLoss of anticancer activity (IC50 > 50 µM)

Q. What strategies are recommended for resolving discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardize assay protocols :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .
    • Validate results across multiple labs with blinded replicates .
  • Re-examine compound purity :
    • Low purity (<95%) due to residual solvents or byproducts may skew activity. Re-characterize batches via HPLC and NMR .
  • Investigate off-target effects :
    • Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
    • Use CRISPR-Cas9 knockout models to confirm target specificity .

Case Study :
A study on sulfonamide analogs reported conflicting IC50 values (2 µM vs. 15 µM) in kinase inhibition assays. Re-analysis revealed differences in ATP concentrations (1 mM vs. 10 mM), highlighting the need for standardized assay conditions .

Key Considerations for Experimental Design

  • Contradiction Analysis : When yields vary widely (e.g., 6% vs. 39% in similar syntheses), troubleshoot via reaction monitoring (TLC) and intermediate characterization .
  • Advanced Characterization : Utilize X-ray crystallography (as in ) to resolve ambiguous stereochemistry in the piperidine or tetrahydronaphthalene moieties.

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